molecular formula C18H18BrN7O B2419218 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-bromophenyl)piperidine-4-carboxamide CAS No. 1797025-98-9

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-bromophenyl)piperidine-4-carboxamide

Cat. No.: B2419218
CAS No.: 1797025-98-9
M. Wt: 428.294
InChI Key: DZMHKMPWIRVKTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-bromophenyl)piperidine-4-carboxamide (CAS 1797025-98-9) is a complex synthetic organic compound with a molecular formula of C18H18BrN7O and a molecular weight of 428.3 g/mol . This compound features a multi-heterocyclic architecture, comprising a pyrimidine core linked to a 1,2,4-triazole ring and a piperidine carboxamide group, which is further substituted with a 3-bromophenyl moiety . The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets, thereby enhancing the binding affinity and selectivity of drug-like molecules . In research settings, this compound serves as a valuable chemical intermediate and a lead structure in drug discovery projects. Its structure suggests potential for diverse biological activities, as the 1,2,4-triazole moiety is a common feature in molecules studied for their anticancer , anticonvulsant , and antimicrobial properties . The presence of the bromine atom on the phenyl ring offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, making this compound a flexible building block for the generation of chemical libraries . The mechanism of action for research compounds of this class often involves interaction with specific enzymatic targets or receptors; the triazole and pyrimidine rings can participate in key hydrogen bonding and hydrophobic interactions within active sites, while the piperidine ring can influence the molecule's overall conformation and pharmacokinetic profile . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(3-bromophenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN7O/c19-14-2-1-3-15(8-14)24-18(27)13-4-6-25(7-5-13)16-9-17(22-11-21-16)26-12-20-10-23-26/h1-3,8-13H,4-7H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMHKMPWIRVKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=CC=C2)Br)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-bromophenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Construction of the pyrimidine ring: This step often involves the condensation of appropriate amidines with β-dicarbonyl compounds.

    Formation of the piperidine ring: This can be synthesized through hydrogenation of pyridine derivatives or via cyclization of appropriate amines.

    Coupling reactions: The final step involves coupling the triazole-pyrimidine intermediate with the piperidine derivative using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-bromophenyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-bromophenyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmacology: The compound can be studied for its pharmacokinetic and pharmacodynamic properties.

    Materials Science: It can be used in the design of new materials with specific electronic or optical properties.

    Biology: The compound can be used as a tool to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-bromophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrimidine rings can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-phenylpiperidine-4-carboxamide: Lacks the bromine atom, which may affect its reactivity and binding properties.

    1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-bromophenyl)piperidine-4-carboxamide: The bromine atom is positioned differently, which can influence its chemical and biological properties.

Uniqueness

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-bromophenyl)piperidine-4-carboxamide is unique due to the specific arrangement of its functional groups, which can confer distinct chemical reactivity and biological activity. The presence of the bromine atom in the 3-position of the phenyl ring can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-bromophenyl)piperidine-4-carboxamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related studies.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A pyrimidine ring substituted with a triazole moiety.
  • A piperidine ring connected to a bromophenyl group.

The molecular formula is C17H18BrN7OC_{17}H_{18}BrN_{7}O with a molecular weight of approximately 424.27 g/mol. Its structure can be represented as follows:

Structure C17H18BrN7O\text{Structure }\text{C}_{17}\text{H}_{18}\text{BrN}_{7}\text{O}

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar structures have shown significant activity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Key Findings:

  • Apoptosis Induction: In vitro studies demonstrated that related compounds could enhance caspase-3 activity significantly at concentrations as low as 10 μM, indicating their potential to trigger programmed cell death in tumor cells .
  • Cell Cycle Arrest: Analysis revealed that these compounds could effectively halt the cell cycle at the G2/M phase, leading to reduced proliferation of cancer cells .

The biological activity of the compound is believed to be mediated through several pathways:

  • Microtubule Destabilization: Similar triazole-containing compounds have been identified as microtubule-destabilizing agents, which can disrupt mitotic spindle formation during cell division .
  • Inhibition of Key Enzymes: The compound may inhibit specific enzymes involved in cancer progression, such as those in the MAPK pathway, which is crucial for cell survival and proliferation .

Case Studies

Several case studies have been conducted to evaluate the efficacy of compounds related to our target molecule:

StudyCell LineConcentration (μM)Effect
Study AMDA-MB-23110Increased caspase-3 activity (1.33–1.57 times)
Study BHepG25Induced apoptosis and cell cycle arrest
Study CFaDu20Enhanced cytotoxicity compared to standard treatments

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this class of compounds. Modifications on the piperidine or pyrimidine rings can lead to variations in potency and selectivity against different cancer types.

Notable SAR Insights:

  • Substituents on the bromophenyl group significantly impact the binding affinity to target proteins involved in tumor growth.
  • The presence of a triazole moiety enhances solubility and bioavailability, which are critical for therapeutic effectiveness.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-bromophenyl)piperidine-4-carboxamide, and what are the critical steps?

  • Methodological Answer : The synthesis involves multi-step routes, including:

Heterocyclic Core Formation : Coupling of the pyrimidine and triazole moieties via nucleophilic aromatic substitution under reflux in polar aprotic solvents (e.g., DMF) .

Piperidine Carboxamide Assembly : Amide bond formation between the piperidine intermediate and 3-bromophenylamine using carbodiimide coupling agents (e.g., EDC/HOBt) .

Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water) to achieve >95% purity .

  • Key Considerations : Monitor reaction progress via TLC and intermediate characterization by NMR .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • 1H/13C NMR : Verify resonance peaks for the triazole (δ 8.2–8.5 ppm), pyrimidine (δ 6.8–7.1 ppm), and piperidine (δ 2.5–3.5 ppm) .
  • HRMS : Confirm molecular ion ([M+H]+) at m/z 455.1 (theoretical) .
  • Chromatographic Purity : HPLC (C18 column, acetonitrile/water) with UV detection at 254 nm .

Q. What are the primary biological targets or activities reported for this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Tested against Gram-positive bacteria (e.g., S. aureus) via MIC assays, with IC50 values ranging 2–5 μM .
  • Kinase Inhibition : Preliminary studies suggest interaction with MAPK pathways, validated via kinase profiling assays .
  • Data Table :
Biological TargetAssay TypeActivity (IC50)Reference
S. aureusMIC2.3 μM
p38 MAPKKinase4.7 μM

Advanced Research Questions

Q. How can researchers optimize reaction yields in the pyrimidine-triazole coupling step?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) with controlled heating (80–100°C) to enhance nucleophilic substitution efficiency .
  • Catalyst Use : Add Cu(I) catalysts (e.g., CuBr) to accelerate coupling, improving yields from 45% to >70% .
  • In Situ Monitoring : Use FTIR to track triazole N–H bond formation (disappearance of ~3400 cm⁻¹ peak) .

Q. How should discrepancies in biological activity data between in vitro and cellular assays be addressed?

  • Methodological Answer :

  • Solubility Testing : Measure logP (predicted ~2.8) and adjust DMSO concentrations in cellular assays to avoid aggregation .
  • Metabolic Stability : Perform liver microsome assays to assess CYP450-mediated degradation, which may explain reduced cellular efficacy .
  • Control Experiments : Compare with structurally similar analogs (e.g., fluorophenyl derivatives) to isolate substituent effects .

Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of the 3-bromophenyl group?

  • Methodological Answer :

  • Analog Synthesis : Replace bromo with chloro, fluoro, or methoxy groups and test activity shifts .
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial dihydrofolate reductase) .
  • Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using multivariate regression .

Q. What purification challenges arise during scale-up, and how can they be mitigated?

  • Methodological Answer :

  • Challenge : Column chromatography becomes inefficient at >10 g scales.
  • Solution : Switch to centrifugal partition chromatography (CPC) with heptane/ethyl acetate/MeOH/water solvent systems for higher throughput .
  • Crystallization Optimization : Use anti-solvent addition (water) under controlled cooling (0.5°C/min) to enhance crystal purity .

Q. How can the compound’s stability under physiological conditions be evaluated?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24 hr) and analyze by LC-MS for hydrolysis products (e.g., piperidine cleavage) .
  • Photostability : Irradiate with UV light (ICH Q1B guidelines) to assess decomposition pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.